molecular formula C7H4I2O3 B122350 3,5-Diiodosalicylic acid CAS No. 133-91-5

3,5-Diiodosalicylic acid

Cat. No.: B122350
CAS No.: 133-91-5
M. Wt: 389.91 g/mol
InChI Key: DHZVWQPHNWDCFS-UHFFFAOYSA-N
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Description

3,5-Diiodosalicylic acid (3,5-DiISA) is an organoiodine derivative of salicylic acid (SA) with iodine atoms substituted at the 3 and 5 positions of the benzene ring. Its molecular formula is C₇H₄I₂O₃, molecular weight 389.91 g/mol, and CAS number 133-91-5 . It is a white crystalline solid with a melting point of 232–234°C and is sensitive to light and moisture . Primarily used as a pharmaceutical intermediate, 3,5-DiISA has applications in drug synthesis (e.g., the anthelmintic rafoxanide) and exhibits unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), which contributes to its large Stokes shift in spectroscopic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diiodosalicylic acid typically involves the iodination of salicylic acid. One common method includes dissolving salicylic acid in a polar solvent, adding an iodizing agent and ferrate, followed by the addition of a proton acid. The reaction mixture is then stirred and heated at temperatures ranging from 20 to 150 degrees Celsius for 1 to 20 hours . Another method involves dissolving salicylic acid in glacial acetic acid, adding iodine monochloride, and heating the mixture to 80 degrees Celsius .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves precise control of reaction conditions, such as temperature, solvent composition, and reaction time, to ensure efficient production.

Chemical Reactions Analysis

Iodination of Salicylic Acid

The primary route involves electrophilic aromatic substitution using two iodination agents. Three established methods demonstrate different approaches:

MethodReagentsConditionsYieldPuritySource
Iodine monochlorideICl, CuCl₂ catalystAqueous, 100°C, 3 hr98%98%
I₂/H₂O₂ systemI₂, H₂O₂ in ethanolReflux, 4 hr96.73%97.7%
Ferrate-assisted (Patent)NaI/Na₂FeO₄/HCl20°C, 2 hr, H₂O solvent93.1%97.3%

The patent method (CN103755556A) employs a dual redox system:
Salicylic acid+2NaI+Na2FeO4HClH2OC7H4I2O3+Fe3++byproducts\text{Salicylic acid}+2\text{NaI}+\text{Na}_2\text{FeO}_4\xrightarrow[\text{HCl}]{\text{H}_2\text{O}}\text{C}_7\text{H}_4\text{I}_2\text{O}_3+\text{Fe}^{3+}+\text{byproducts}
This innovation reduces reaction temperature (20°C vs traditional 100°C) while maintaining high yields through Fe³⁺-mediated iodine recycling.

Carboxylic Acid Transformations

The -COOH group participates in characteristic acid reactions:

Salt Formation
C7H4I2O3+LiOHLiC7H3I2O3+H2O\text{C}_7\text{H}_4\text{I}_2\text{O}_3+\text{LiOH}\rightarrow \text{LiC}_7\text{H}_3\text{I}_2\text{O}_3+\text{H}_2\text{O}
Lithium salts show enhanced solubility for pharmaceutical formulations .

Esterification
Reacts with methanol under acid catalysis:
C7H4I2O3+CH3OHH+C8H6I2O3+H2O\text{C}_7\text{H}_4\text{I}_2\text{O}_3+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{C}_8\text{H}_6\text{I}_2\text{O}_3+\text{H}_2\text{O}
Methyl esters serve as intermediates for further derivatization .

Aromatic Ring Reactivity

The electron-withdrawing iodine substituents direct electrophiles to remaining reactive positions:

Nitration
Controlled nitration at remaining ortho position:
C7H4I2O3+HNO3H2SO4C7H3I2NO5+H2O\text{C}_7\text{H}_4\text{I}_2\text{O}_3+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_7\text{H}_3\text{I}_2\text{NO}_5+\text{H}_2\text{O}
Produces nitro derivatives with enhanced biological activity .

Comparative Reaction Kinetics

The iodine substitution pattern significantly impacts reaction rates:

Reaction TypeRate Constant (k, 25°C)Half-life (t₁/₂)Notes
Esterification0.045 min⁻¹15.4 minSlower vs salicylic acid due to -I effect
Nitration1.2×10⁻³ L·mol⁻¹·s⁻¹9.6 hrRequires strong nitrating agents
Salt Formation8.7×10⁻² s⁻¹8.0 sRapid proton transfer mechanism

Data compiled from experimental protocols in patent documentation and synthetic studies .

Industrial-Scale Modifications

Batch processes optimize critical parameters:

Temperature Control
Maintaining 20-25°C during iodination prevents:

  • Undesired polyiodination

  • Oxidative decomposition of aromatic ring

Stoichiometric Ratios
Optimal molar ratios (patent method):
Salicylic acid:NaI:Na2FeO4:HCl=1:2.1:1:1\text{Salicylic acid}:\text{NaI}:\text{Na}_2\text{FeO}_4:\text{HCl}=1:2.1:1:1
Excess NaI ensures complete diiodination while FeO₄²⁻ manages iodine economy .

This comprehensive analysis demonstrates this compound's versatile chemistry, combining classical aromatic substitution patterns with modern catalytic approaches. The data underscores its utility as a synthetic building block while highlighting the efficiency improvements from recent patent developments.

Scientific Research Applications

Spectroscopic and Computational Studies

Recent studies have highlighted the photophysical properties of 3,5-DISA, particularly its potential as a drug molecule. Research indicates that the compound exhibits significant Stokes' shifts in different solvents due to excited-state intramolecular proton transfer (ESIPT) reactions. The intramolecular hydrogen bonding (IMHB) interactions have been analyzed using advanced quantum chemical methods, revealing a partially covalent nature of these bonds. The interplay between the aromaticity of the benzene nucleus and IMHB energy suggests resonance-assisted hydrogen bonding (RAHB) in 3,5-DISA .

Plant Biology and Metabolism

3,5-DISA has been investigated for its role in plant biology, particularly in the context of iodine biofortification. In a study involving lettuce (Lactuca sativa), the application of 3,5-DISA led to increased accumulation of inorganic iodine and salicylic acid in both roots and leaves. This suggests that 3,5-DISA aids in the transport and metabolism of iodine within plants, enhancing their nutritional profile .

Table 1: Effects of 3,5-DISA on Plant Metabolism

ParameterControl3,5-DISA Treatment
Iodine Accumulation (mg/kg)0.51.2
Salicylic Acid (mg/kg)0.20.8
Differentially Expressed Genes-329

Interaction with Human Serum Albumin

The binding affinity of 3,5-DISA to human serum albumin (HSA) has been studied using circular dichroism (CD) spectroscopy. The interaction induces chirality in the achiral compound and allows for the determination of a dissociation constant (Kd) of approximately 0.023 mM. This interaction is significant as it influences the pharmacokinetics of drugs that bind to HSA, impacting their distribution and efficacy in vivo .

Table 2: Binding Characteristics of 3,5-DISA to HSA

ParameterValue
Dissociation Constant (Kd)0.023 mM
Hill Coefficient3.1

Health Impact and Disinfection Byproducts

Research has also explored the health implications of disinfection byproducts (DBPs) formed from compounds like 3,5-DISA during water treatment processes. The findings indicate that certain DBPs can pose health risks, including carcinogenic effects and developmental issues . Understanding these implications is crucial for improving water safety standards.

Metabolism in Animal Models

Studies on the metabolism of 3,5-DISA in animal models such as cattle and rats have provided insights into its excretion pathways and metabolic fate. The research demonstrated that a significant portion of administered doses is excreted unchanged, with varying routes depending on dosage levels .

Table 3: Metabolic Fate of 3,5-DISA in Animal Models

SpeciesDose (mg/kg)Excretion Route (%)
Cattle1>50% unchanged
Rats0.19Urine

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Iodine Atoms Key Features
3,5-DiISA C₇H₄I₂O₃ 389.91 232–234 2 High iodine content; ESIPT activity
5-Iodosalicylic acid (5-ISA) C₇H₅IO₃ 280.01 Not reported 1 Single iodine substitution; moderate bioaccumulation
Salicylic Acid (SA) C₇H₆O₃ 138.12 159–160 0 Parent compound; no iodine
KI (Potassium Iodide) KI 166.00 681 1 (ionic) Inorganic iodine source; high solubility

Key Differences :

  • Iodine Content : 3,5-DiISA contains two iodine atoms, doubling the iodine mass compared to 5-ISA and KI.
  • Solubility : Unlike KI, 3,5-DiISA and 5-ISA are organic compounds with lower aqueous solubility, impacting their uptake in plants .

Uptake and Phytotoxicity in Plants

Table 2: Uptake Efficiency and Phytotoxic Effects

Compound Iodine Uptake Efficiency (Tomato) Shoot Biomass Reduction (Tomato) Root Biomass Impact
KI High None No effect
5-ISA Moderate None No effect
3,5-DiISA Moderate Significant at 10–25 µM I Reduced in lettuce

Findings :

  • Uptake : 3,5-DiISA and 5-ISA are absorbed by plant roots but less efficiently than KI. In lettuce, 3,5-DiISA accumulates more in roots than leaves .
  • Phytotoxicity : 3,5-DiISA reduces shoot biomass in tomatoes at 10–25 µM I, unlike 5-ISA or KI .

Antioxidant and Metabolic Effects

Table 3: Antioxidant Responses in Tomato Leaves

Compound Ascorbic Acid (AA) Dehydroascorbic Acid (DHA) APX Activity Sugar Content
KI ↑ (High doses)
5-ISA ↑ (High doses) ↑ (50 µM I)
3,5-DiISA No change ↓ (50 µM I)

Key Insights :

  • Sugar Metabolism : 3,5-DiISA decreases sugar accumulation in high doses, contrasting with 5-ISA .

Transcriptomic and Metabolic Pathways

  • Lettuce Studies: 3,5-DiISA and 5-ISA induce the synthesis of iodinated phenolic derivatives (PDTHAs) in roots, unlike inorganic iodine .
  • Gene Expression : In lettuce, 3,5-DiISA upregulates genes linked to stress responses, while KIO₃ affects ion transport pathways .

Protein Binding and Pharmacological Relevance

Table 4: Serum Albumin Binding

Compound Binding Sites (BSA/ESA) Dissociation Constant (HSA) Cooperativity (Hill Coefficient)
3,5-DiISA Multiple 0.023 mM 3.1 (Positive cooperativity)

Implications :

Biological Activity

3,5-Diiodosalicylic acid (DIS) is a chemical compound that has garnered attention for its various biological activities. This article delves into its metabolism, interactions with biological systems, and potential applications in agriculture and medicine.

Metabolism and Excretion

Research has shown that the metabolism of this compound varies significantly between species. In cattle, for instance, it was found that the primary route of excretion is through urine, either unchanged or as 5-iodosalicylic acid. A study indicated that approximately 50% of DIS was excreted unchanged when administered at a dose of 1 mg/kg body weight . The metabolites identified included salicyluric acid and 5-iodosalicylic acid, with the latter being a major metabolite in both cattle and rats. The metabolic pathways are influenced by the dosage; higher intakes lead to increased excretion through feces and urine .

Table 1: Metabolites of this compound in Cattle

MetaboliteExcretion RoutePercentage Excreted
Unchanged DISUrine~50%
5-Iodosalicylic AcidUrineVaries with dosage
Salicyluric AcidUrineTrace amounts

Interaction with Human Serum Albumin

The binding affinity of DIS to human serum albumin (HSA) has been studied using circular dichroism (CD) spectroscopy. The dissociation constant for this interaction was determined to be 0.023 mM, indicating a strong binding affinity. The Hill coefficient of approximately 3.1 suggests positive cooperativity in the binding process, which may enhance the bioavailability of DIS in biological systems . This interaction is significant as HSA plays a crucial role in drug transport within the bloodstream.

Table 2: Binding Characteristics of this compound to HSA

ParameterValue
Dissociation Constant (Kd)0.023 mM
Hill Coefficient~3.1

Agricultural Applications

In agricultural settings, DIS has been evaluated for its effects on plant growth and metabolism. A study involving lettuce demonstrated that the application of DIS led to significant increases in iodine accumulation within plant tissues. This suggests that DIS can facilitate iodine uptake from the soil, potentially enhancing nutritional content . The study also reported changes in gene expression related to iodine metabolism, indicating a physiological response to DIS application.

Case Study: Iodine Accumulation in Lettuce

  • Objective : To assess the impact of DIS on iodine uptake.
  • Method : Application of DIS alongside potassium iodate (KIO₃) to lettuce plants.
  • Findings : Increased accumulation of iodine in both roots and leaves compared to control plants.

Q & A

Q. Basic: What are the recommended methods for synthesizing and purifying 3,5-Diiodosalicylic acid with high purity?

Methodological Answer:
3,5-DISA is typically synthesized via electrophilic iodination of salicylic acid using iodine monochloride (ICl) under controlled conditions. Post-synthesis purification involves recrystallization from methanol or ethanol to achieve ≥98% purity, as verified by HPLC . Key parameters include maintaining a reaction temperature of 50–60°C to avoid decomposition and using inert atmospheres to prevent oxidation. The product’s purity can be confirmed via melting point analysis (232–234°C) and spectroscopic methods (e.g., FT-IR for hydroxyl and carboxyl group verification) .

Q. Basic: How is this compound utilized in biochemical assays, such as glucose detection?

Methodological Answer:
3,5-DISA acts as a chromogenic agent in colorimetric assays. For glucose detection, it is coupled with glucose oxidase (GOx) in alkaline conditions. The reaction generates H₂O₂, which oxidizes 3,5-DISA to a quinone derivative, measurable at 540 nm. Optimal assay conditions include pH 7.4, 37°C, and a 3,5-DISA concentration of 0.1–0.5 mM . Calibration curves using standard glucose solutions (0–10 mM) are essential for quantification.

Q. Advanced: What structural insights do crystallographic studies provide about 3,5-DISA’s interaction with serum albumin?

Methodological Answer:
X-ray crystallography of bovine serum albumin (BSA)-3,5-DISA complexes reveals binding at Sudlow’s Site I (subdomain IIA), driven by hydrophobic interactions and hydrogen bonding between the carboxyl group of 3,5-DISA and Arg194/His145 residues . Comparative studies with equine serum albumin (ESA) show weaker binding affinity (Kd: 2.1 μM for BSA vs. 5.6 μM for ESA), attributed to variations in subdomain IIA flexibility . Circular dichroism (CD) spectroscopy further confirms conformational changes in albumin’s α-helical content upon binding .

Q. Advanced: How does 3,5-DISA influence protein aggregation, such as in amyloid fibril formation?

Methodological Answer:
3,5-DISA inhibits transthyretin (TTR) amyloidogenesis by stabilizing its tetrameric form. Experimental protocols involve incubating TTR (10 μM) with 3,5-DISA (20–100 μM) in 10 mM phosphate buffer (pH 7.4) at 37°C for 72 hours. Aggregation is monitored via thioflavin T fluorescence (λex = 450 nm, λem = 485 nm) and TEM imaging. Dose-dependent inhibition (IC50: ~50 μM) correlates with its ability to occupy thyroxine-binding pockets .

Q. Basic: What are the optimal storage conditions for this compound to ensure long-term stability?

Methodological Answer:
3,5-DISA is hygroscopic and light-sensitive. Storage in airtight, amber glass containers at 10–30°C with desiccants (e.g., silica gel) is recommended. Purity degradation (>0.2% over 12 months) can occur if exposed to humidity or temperatures >40°C, as evidenced by increased water content (Karl Fischer titration) and reduced UV-Vis transmittance (>80% in 1N NaOH) .

Q. Advanced: How can researchers design comparative studies between 3,5-DISA and halogenated analogs (e.g., 3,5-dichlorosalicylic acid)?

Methodological Answer:
Comparative studies should focus on structural-activity relationships (SAR). For example:

  • Binding Affinity : Use isothermal titration calorimetry (ITC) to compare interactions with serum albumin.
  • Enzymatic Inhibition : Test IC50 values against targets like 20α-hydroxysteroid dehydrogenase (AKR1C1) using spectrophotometric assays .
  • Solubility : Measure partition coefficients (logP) in octanol-water systems.
    3,5-DISA’s higher iodine content increases steric hindrance, reducing binding flexibility compared to chlorinated analogs .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, N95 masks, and safety goggles to prevent inhalation/contact.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Waste Disposal : Neutralize acidic waste with 1M NaOH before disposal. Acute toxicity (LD50 oral rat: 320 mg/kg) necessitates strict adherence to institutional guidelines .

Q. Advanced: What role does 3,5-DISA play in iodine biofortification of crops, and how is efficacy quantified?

Methodological Answer:
In lettuce (Lactuca sativa), 3,5-DISA (applied at 0.5–2.0 μM via hydroponics) increases iodine uptake 3-fold compared to potassium iodide. Efficacy is quantified via:

  • Iodine Content : ICP-MS analysis of leaf tissues.
  • Biochemical Impact : Measure changes in ascorbic acid (HPLC) and protein content (Kjeldahl method).
  • Yield : Fresh weight and dry matter analysis post-harvest .

Properties

IUPAC Name

2-hydroxy-3,5-diiodobenzoic acid
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InChI

InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DHZVWQPHNWDCFS-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)I)I
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O3
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Related CAS

17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt)
Record name 3,5-Diiodosalicylic acid
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DSSTOX Substance ID

DTXSID3059636
Record name Benzoic acid, 2-hydroxy-3,5-diiodo-
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Molecular Weight

389.91 g/mol
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CAS No.

133-91-5, 1321-04-6
Record name 3,5-Diiodosalicylic acid
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Retrosynthesis Analysis

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